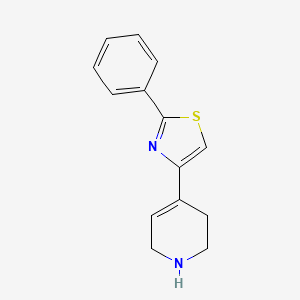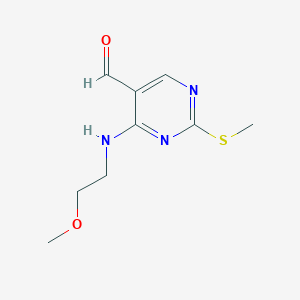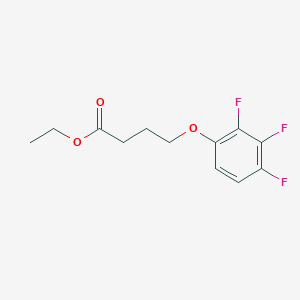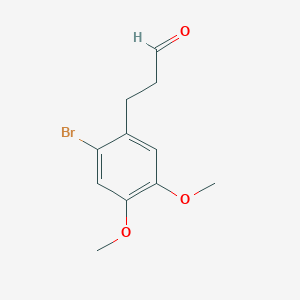![molecular formula C14H17ClN2O3 B12630166 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12630166.png)
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester is a chemical compound known for its significant biological activities. It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound that has been extensively studied for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester typically involves multiple stepsThe final step involves the esterification with 1,1-dimethylethyl alcohol under specific reaction conditions .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown significant activity against certain biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features and biological activities. Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, methyl ester
- 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, ethyl ester
These compounds share a similar core structure but differ in their ester groups, which can influence their biological activities and chemical properties .
Properties
Molecular Formula |
C14H17ClN2O3 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
tert-butyl 2-[6-chloro-2-(hydroxymethyl)pyrrolo[2,3-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)20-12(19)7-17-10(8-18)6-9-4-5-11(15)16-13(9)17/h4-6,18H,7-8H2,1-3H3 |
InChI Key |
VZMVFATZGYPQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=CC2=C1N=C(C=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)


![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)

![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)


![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12630149.png)
![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
![4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole](/img/structure/B12630157.png)
